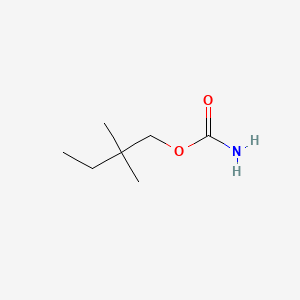
1-Butanol, 2,2-dimethyl-, carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 2,2-dimethyl-, carbamate is an organic compound with the molecular formula C6H14O2N. It is a derivative of 1-butanol, where the hydroxyl group is replaced by a carbamate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butanol, 2,2-dimethyl-, carbamate can be synthesized through several methods. One common approach involves the reaction of 1-butanol, 2,2-dimethyl- with a carbamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free methods. For example, the reaction of various amines with dimethyl carbonate in a flow-system synthesis has been presented as an efficient and safer alternative .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 2,2-dimethyl-, carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group back to the corresponding amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used
Applications De Recherche Scientifique
1-Butanol, 2,2-dimethyl-, carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-butanol, 2,2-dimethyl-, carbamate exerts its effects involves the interaction of the carbamate group with various molecular targets. The carbamate group can form stable complexes with proteins and enzymes, affecting their function. This interaction is often mediated through the formation of covalent bonds with amino acid residues in the active sites of enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1-butanol: A similar alcohol compound without the carbamate group.
Ethyl carbamate: Another carbamate compound with different alkyl groups.
tert-Amyl alcohol: A branched alcohol with similar structural features
Uniqueness
1-Butanol, 2,2-dimethyl-, carbamate is unique due to its specific combination of the butanol backbone and the carbamate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
3124-44-5 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2,2-dimethylbutyl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-7(2,3)5-10-6(8)9/h4-5H2,1-3H3,(H2,8,9) |
Clé InChI |
FPAGVRGNEOLJQY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


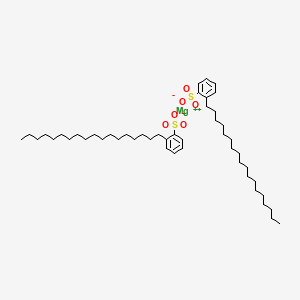

![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
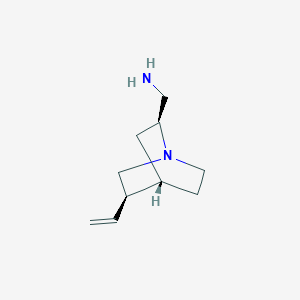
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)

![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
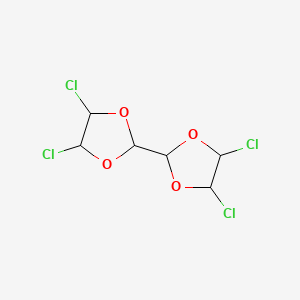
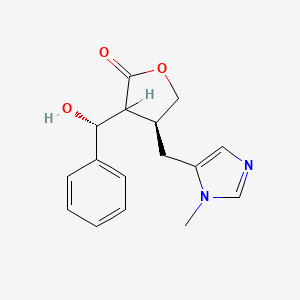
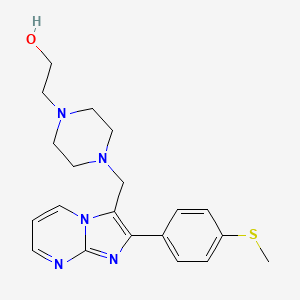
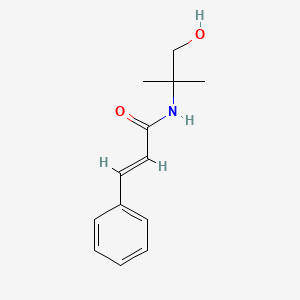

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
